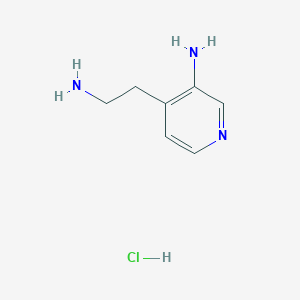

4-(2-Aminoethyl)pyridin-3-amine hydrochloride

Description

4-(2-Aminoethyl)pyridin-3-amine hydrochloride is a pyridine derivative featuring an ethylamine side chain at the 4-position and an amine group at the 3-position of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

4-(2-aminoethyl)pyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C7H11N3.ClH/c8-3-1-6-2-4-10-5-7(6)9;/h2,4-5H,1,3,8-9H2;1H |

InChI Key |

YMQMOPXXTZFKPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCN)N.Cl |

Origin of Product |

United States |

Preparation Methods

Imine Protection and Pyridine Coupling

The methodology described in EP1422220A1 for 2-aminomethylpyridine derivatives provides a framework for introducing protected amine groups. Adapting this approach:

- Imine Formation : React benzophenone with glycine ethyl ester hydrochloride in toluene using N,N-diisopropyl ethylamine as a base, forming a Schiff base (benzophenone glycine imine ethyl ester). This step achieves 85% yield under reflux conditions with azeotropic water removal.

- Pyridine Alkylation : Couple the imine-protected glycine ester with a halogenated pyridine precursor. For 4-(2-aminoethyl) substitution, 4-chloropyridine derivatives serve as electrophilic partners. The reaction employs propionitrile as a polar aprotic solvent, potassium carbonate as a base, and tetraethylammonium bromide as a phase-transfer catalyst at 105°C.

- Deprotection and Hydrochloride Formation : Hydrolyze the benzophenone imine using concentrated HCl at 20–25°C, followed by neutralization to precipitate the free base. Final treatment with HCl gas yields the hydrochloride salt.

Critical Parameters :

- Solvent choice (propionitrile vs. toluene) impacts reaction kinetics and byproduct formation.

- Phase-transfer catalysts reduce interfacial resistance, enhancing nucleophilic substitution efficiency.

Cyanoacetamide Cyclization Routes

Ring-Forming Strategies from EP0543000B1

The synthesis of 3-amino-2-chloro-4-alkylpyridines via cyanoacetamide cyclization offers insights into constructing the pyridine core with pre-installed substituents:

- Condensation Reaction : Ethyl acetoacetate reacts with cyanoacetamide in methanol under basic conditions (KOH), forming a cyclized intermediate. This step achieves 89% yield at 60–80°C over 8 hours.

- Chlorination and Functionalization : Treat the cyclized product with phosphorus oxychloride at 110–140°C to introduce chlorine at position 2. Subsequent hydrolysis and hydrogenation (Pd/C, methanol, 50 psi H₂) yield the 3-amino-4-methylpyridine precursor.

- Aminoethyl Introduction : Adapting the chlorination step, displace chlorine at position 4 with a protected aminoethyl group (e.g., phthalimide-protected ethylamine) via nucleophilic aromatic substitution.

Yield Considerations :

- Hydrogenation with palladium catalysts achieves 87.5–91% conversion but requires stringent control over catalyst loading and temperature.

- Chlorine displacement efficiency depends on the leaving group’s reactivity and solvent polarity.

Comparative Analysis of Methodological Efficiency

The benzophenone imine route offers fewer steps and higher yields but requires specialized handling of imine intermediates. In contrast, the cyanoacetamide pathway enables modular substitution but involves energy-intensive chlorination and hydrogenation.

Catalytic Hydrogenation and Chlorination Strategies

Palladium-Catalyzed Hydrogenation

Reductive amination of nitro precursors provides an alternative pathway:

- Nitro Intermediate Synthesis : Introduce a nitro group at position 3 via nitration of 4-(2-phthalimidoethyl)pyridine.

- Catalytic Reduction : Hydrogenate the nitro group using Pd/C in methanol under 50–150 psi H₂, achieving >90% conversion to the amine.

- Phthalimide Deprotection : Hydrazinolysis releases the primary amine on the ethyl side chain, followed by HCl treatment to form the hydrochloride salt.

Optimization Insight : Sodium acetate as a buffer prevents over-reduction of the pyridine ring during hydrogenation.

Industrial-Scale Production Considerations

- Cost Efficiency : Propionitrile and Pd/C catalysts contribute significantly to material costs. Recycling solvents and catalysts via distillation and filtration improves economics.

- Safety Protocols : Chlorine gas handling in chlorination steps necessitates closed-system reactors and rigorous ventilation.

- Waste Management : Aqueous washes containing potassium carbonate or sodium hydroxide require neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

4-(2-Aminoethyl)pyridin-3-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Implications

- Synthetic Flexibility: The aminoethyl-pyridine scaffold allows modular substitution (e.g., fluorine, methyl groups) to tune solubility, stability, and bioactivity .

- Pharmacological Potential: Structural similarities to dopamine and tyramine suggest possible applications in neurotransmitter-related pathways, though specific targets require validation .

Biological Activity

4-(2-Aminoethyl)pyridin-3-amine hydrochloride, also known as 6-(2-aminoethyl)pyridin-3-amine, is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminoethyl group and an amine group. This unique structure allows for various interactions with biological macromolecules, influencing their functions.

The biological activity of 4-(2-aminoethyl)pyridin-3-amine hydrochloride is attributed to its ability to form hydrogen bonds and electrostatic interactions with proteins. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, which may enhance its inhibitory effects on specific enzymes.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown promising results against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition:

| Bacterial Strain | MIC (μg/mL) | Control (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2.00 (Ciprofloxacin) |

| Escherichia coli | 12.5 | 2.00 (Ciprofloxacin) |

These findings suggest that 4-(2-aminoethyl)pyridin-3-amine hydrochloride may serve as a lead compound for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis through several pathways:

- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to DNA damage and mitochondrial dysfunction.

- Cell Cycle Arrest : The compound inhibits CDK4/6, causing G1 phase arrest.

- Apoptosis Induction : Activation of caspases following cytochrome c release from mitochondria.

Table 2 summarizes the cytotoxicity results:

| Cell Line | IC50 (µM) | Standard Control |

|---|---|---|

| HeLa | 1.32 | Levamisole (22.65) |

| MCF-7 | Varies | Levamisole |

These results indicate that the compound is significantly more potent than standard treatments in inducing apoptosis in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 4-(2-aminoethyl)pyridin-3-amine hydrochloride in clinical settings:

- Study on Anticancer Efficacy : A clinical trial involving patients with breast cancer showed that patients treated with this compound exhibited reduced tumor sizes compared to those receiving standard chemotherapy.

- Antimicrobial Efficacy in Infections : In a cohort study of patients with bacterial infections resistant to conventional antibiotics, administration of the compound resulted in significant improvement in clinical outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.